D-PhenylalanylNateglinide

Pharmaceutical impurity analysis Regulatory compliance Pharmacopeial reference standards

D-Phenylalanyl Nateglinide (CAS 944746-48-9) is the pharmacopeial reference standard Nateglinide EP Impurity F/USP IPP Impurity, defined by four unique stereocenters (C28H36N2O4, MW 464.6). Substitution with non-identical impurity standards is analytically and regulatorily impermissible—using incorrect material risks ANDA rejection. This ISO 17034-accredited material provides full traceability to EP/USP monographs, accompanied by comprehensive characterization data essential for HPLC/UPLC/LC-MS method development, forced degradation studies, and cGMP QC release testing. Demand certified impurity-specific standards to safeguard your regulatory submission.

Molecular Formula C28H36N2O4
Molecular Weight 464.6 g/mol
Cat. No. B12291084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-PhenylalanylNateglinide
Molecular FormulaC28H36N2O4
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)
InChIKeyXMXSUTQQSCOJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-PhenylalanylNateglinide for Procurement: Impurity Reference Standard Specifications and Analytical-Grade Identity


D-PhenylalanylNateglinide (CAS 944746-48-9), chemically N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanyl-D-phenylalanine (C28H36N2O4, MW 464.6), is an impurity and degradation-related substance of the meglitinide-class insulin secretagogue Nateglinide [1]. It is officially designated as Nateglinide EP Impurity F by the European Pharmacopoeia and as Nateglinide IPP Impurity by the United States Pharmacopeia [2]. The compound is a fully characterized reference standard supplied with detailed characterization data compliant with regulatory guidelines, intended exclusively for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing and regulatory submissions [3].

D-PhenylalanylNateglinide: Why Alternative Nateglinide Impurity Standards Cannot Be Substituted Without Analytical Revalidation


Generic substitution of Nateglinide impurity reference standards is not analytically or regulatorily permissible. D-PhenylalanylNateglinide possesses a specific, defined stereochemistry with four absolute stereocenters (C28H36N2O4, MW 464.6) that is structurally distinct from other Nateglinide impurities including EP Impurity C (USP Related Compound C) and various cis-isomer and L-enantiomer contaminants [1]. Regulatory pharmacopeial monographs require impurity-specific reference materials for accurate identification and quantification; use of an incorrect impurity standard would invalidate analytical method specificity, compromise forced degradation study outcomes, and potentially result in ANDA submission rejection by regulatory authorities [2]. The compound is supplied under ISO 17034 accreditation with full traceability to USP or EP pharmacopeial standards, a certification level not uniformly provided across all commercial impurity standards [3].

D-PhenylalanylNateglinide: Quantitative Evidence Guide for Scientific and Procurement Decision-Making


Pharmacopeial Identity Assignment: D-PhenylalanylNateglinide as EP Impurity F Versus USP IPP Impurity Designation

D-PhenylalanylNateglinide is unambiguously designated as Nateglinide EP Impurity F by the European Pharmacopoeia and as Nateglinide IPP Impurity by the United States Pharmacopeia, with a validated UNII code XC84TK3YA9 [1]. This official pharmacopeial designation distinguishes it from other Nateglinide impurities such as EP Impurity C (CAS different), cis-isomer impurities, and L-enantiomer contaminants. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is traceable against pharmacopeial standards (USP or EP) based on feasibility [2].

Pharmaceutical impurity analysis Regulatory compliance Pharmacopeial reference standards

ISO 17034 Certified Reference Material: D-PhenylalanylNateglinide Analytical Quality Versus Non-Certified Commercial Standards

D-PhenylalanylNateglinide reference standards are available under ISO 17034 accreditation, the international standard for reference material producer competence [1]. This certification ensures the standard's metrological traceability and assigned purity values are established through rigorous characterization protocols, in contrast to non-certified commercial impurity standards that often lack comprehensive characterization beyond basic HPLC purity determination. The ISO 17034 certified standard is provided with detailed characterization data including structure confirmation (NMR, MS), purity assignment with uncertainty estimation, and stability data [2].

Reference material certification Analytical quality control Method validation

Parent Nateglinide Comparative Pharmacodynamics: Insulinotropic Potency and Glucose-Dependent Sensitization Versus Sulfonylureas and Repaglinide

While D-PhenylalanylNateglinide is an impurity and not a therapeutic agent, understanding the parent drug Nateglinide's differential pharmacology is essential for analytical method development and forced degradation study interpretation. In isolated rat islet studies, Nateglinide demonstrated a glucose-dependent insulinotropic effect: the EC50 to stimulate insulin secretion was 14 μM in 3 mM glucose and was reduced 6-fold in 8 mM glucose and 16-fold in 16 mM glucose, a sensitization pattern not observed with glyburide or repaglinide [1]. Additionally, Nateglinide closed β-cell KATP channels threefold faster than repaglinide and fivefold faster than glimepiride, with an off-rate twice as fast as glyburide and glimepiride and fivefold faster than repaglinide [2].

Insulin secretagogue pharmacology KATP channel kinetics Glucose-dependent insulin secretion

Parent Nateglinide Pharmacokinetic Profile: Rapid Onset and Short Duration Versus Comparator Meglitinides

The parent drug Nateglinide exhibits a rapid absorption and elimination profile that distinguishes it from other meglitinide-class agents. Nateglinide has an estimated oral bioavailability of 72% (versus 63% for repaglinide) [1], with plasma concentrations generally peaking in under 1 hour [2]. The insulinotropic response to a meal occurs within 15 minutes of oral administration, and insulin concentrations return to baseline by approximately 2 hours, whereas repaglinide requires approximately 30 minutes for response onset and insulin levels return to fasting levels within 4-6 hours [2]. The elimination half-life of Nateglinide is 1.4-1.5 hours [3].

Pharmacokinetics Oral bioavailability Insulinotropic response kinetics

D-PhenylalanylNateglinide: Primary Scientific and Industrial Application Scenarios for Procurement Planning


Analytical Method Development and Validation (AMV) for Nateglinide ANDA Submissions

D-PhenylalanylNateglinide (Nateglinide EP Impurity F) serves as a critical reference standard for developing and validating HPLC, UPLC, and LC-MS methods for Nateglinide drug substance and drug product analysis. Its defined stereochemistry and pharmacopeial designation enable accurate identification and quantification of this specific impurity during forced degradation studies and stability testing. Use of ISO 17034 certified material ensures method robustness data meets regulatory expectations for ANDA submissions [1].

Quality Control Release Testing and Stability Monitoring in Pharmaceutical Manufacturing

In commercial Nateglinide API and finished dosage form manufacturing, D-PhenylalanylNateglinide is employed as a qualified reference standard for routine QC release testing and ongoing stability monitoring. Its traceability to USP or EP pharmacopeial standards supports compliance with cGMP requirements for impurity profiling. The standard enables accurate determination of EP Impurity F content against established acceptance criteria in pharmacopeial monographs [2].

Forced Degradation Studies for Nateglinide Formulation Development

D-PhenylalanylNateglinide is used as a marker compound in forced degradation studies (acid, base, oxidative, thermal, photolytic stress) to establish degradation pathways and validate stability-indicating analytical methods. The compound's structural relationship to Nateglinide makes it essential for distinguishing process-related impurities from degradation products. Deuterium-labeled D-Phenylalanyl-d5 Nateglinide analogs are additionally available for use as internal standards in LC-MS/MS bioanalytical method development .

Bioanalytical Method Development for Pharmacokinetic and Bioequivalence Studies

While D-PhenylalanylNateglinide itself is not a therapeutic agent, deuterium-labeled D-Phenylalanyl-d5 Nateglinide is employed as an internal standard for the precise and accurate quantification of Nateglinide and its metabolites in complex biological matrices including plasma and urine during pharmacokinetic and bioequivalence studies. This application leverages the stable isotope labeling to correct for matrix effects and ionization variability in LC-MS/MS assays .

Technical Documentation Hub

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